Receptor Binding Affinity: Pobilukast's Position in the CysLT₁ Potency Gradient
In human CysLT₁ receptor binding assays, pobilukast exhibits a pKi of 7.1, positioning it at the lower end of the potency spectrum relative to other clinically investigated antagonists. Its binding affinity is approximately 10- to 20-fold weaker than zafirlukast and montelukast, and approximately 50-fold weaker than pranlukast at the upper range [1][2]. This consistent potency gap underscores that pobilukast cannot be used as a direct potency-equivalent surrogate for these agents.
| Evidence Dimension | Receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 7.1 |
| Comparator Or Baseline | Montelukast: pKi = 8.6; Zafirlukast: pKi = 8.9; Pranlukast: pKi = 7.1–8.8 |
| Quantified Difference | Pobilukast pKi is 1.5–1.8 log units lower than montelukast and zafirlukast |
| Conditions | Human CysLT₁ receptor expressed in HEK-293 cells; ³H-LTD₄ radioligand |
Why This Matters
Pobilukast should not be selected when high potency is a critical experimental variable, but its distinct potency tier is advantageous for studies requiring a lower-affinity control or for probing receptor reserve.
- [1] IUPHAR/BPS Guide to Pharmacology. CysLT1 receptor ligand activity table (summarized in PMC4128057). View Source
- [2] Aharony D. Pharmacology of leukotriene receptor antagonists. Am J Respir Crit Care Med. 1998 Jun;157(6 Pt 1):S214-9. PMID: 9620942. View Source
